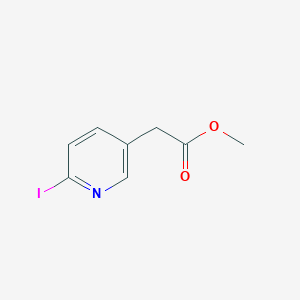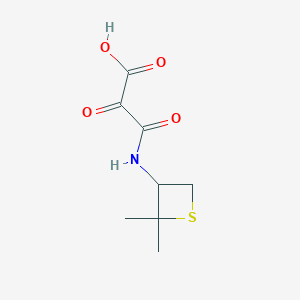![molecular formula C8H13F3N2O2 B13021474 6-Methyl-3,6-diazabicyclo[3.1.1]heptane trifluoroacetate](/img/structure/B13021474.png)
6-Methyl-3,6-diazabicyclo[3.1.1]heptane trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-3,6-diazabicyclo[311]heptane trifluoroacetate is a bicyclic organic compound with a unique structure that includes a diazabicycloheptane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane trifluoroacetate typically involves the reaction of 6-methyl-3,6-diazabicyclo[3.1.1]heptane with trifluoroacetic acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3,6-diazabicyclo[3.1.1]heptane trifluoroacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into reduced forms, often using hydrogenation techniques.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
6-Methyl-3,6-diazabicyclo[3.1.1]heptane trifluoroacetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It may be utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane trifluoroacetate involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways and affect various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3,6-diazabicyclo[3.1.1]heptane bis(trifluoroacetic acid): Similar in structure but with different functional groups.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another bicyclic compound with distinct structural features.
Uniqueness
6-Methyl-3,6-diazabicyclo[3.1.1]heptane trifluoroacetate is unique due to its specific diazabicycloheptane core and trifluoroacetate group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C8H13F3N2O2 |
|---|---|
Molecular Weight |
226.20 g/mol |
IUPAC Name |
6-methyl-3,6-diazabicyclo[3.1.1]heptane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H12N2.C2HF3O2/c1-8-5-2-6(8)4-7-3-5;3-2(4,5)1(6)7/h5-7H,2-4H2,1H3;(H,6,7) |
InChI Key |
VJTSWHBNNFEHJS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CC1CNC2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


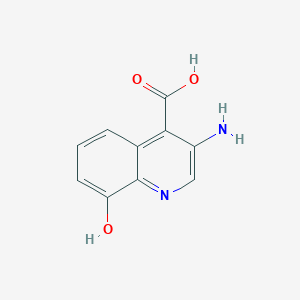
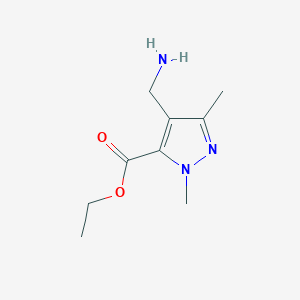
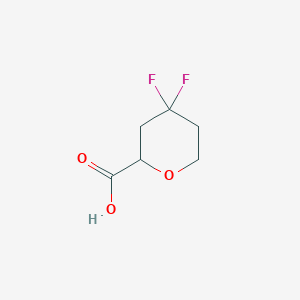
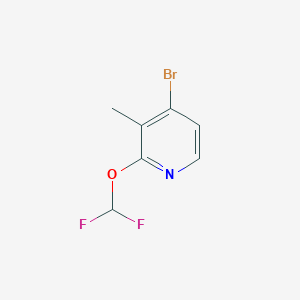
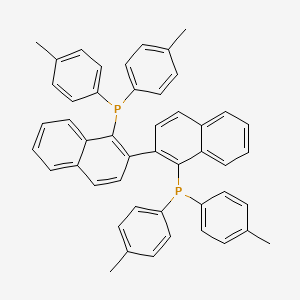
![(3aR,6S,6aR)-6-((S)-1-((tert-Butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B13021416.png)
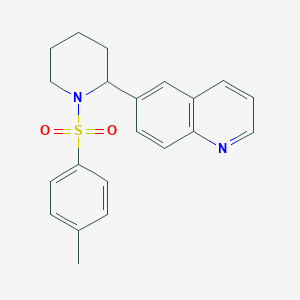
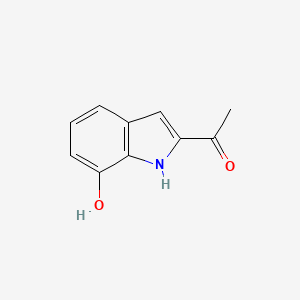
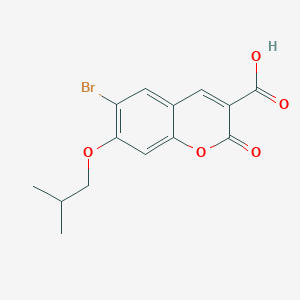
![5-Methyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde](/img/structure/B13021439.png)
![2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetonitrile](/img/structure/B13021443.png)

